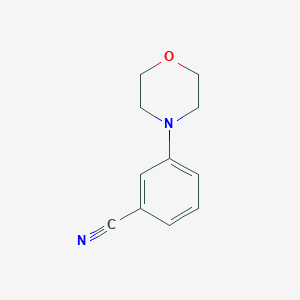

3-Morpholin-4-ylbenzonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

3-morpholin-4-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRDPCPTEDSJHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427629 | |

| Record name | 3-morpholin-4-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204078-31-9 | |

| Record name | 3-morpholin-4-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 3 Morpholin 4 Ylbenzonitrile

Established Synthetic Routes to the Core Structure

Traditional synthetic strategies for forming the 3-Morpholin-4-ylbenzonitrile core often rely on fundamental reaction classes that are well-documented and highly reliable for constructing carbon-nitrogen bonds on aromatic systems.

Nucleophilic Aromatic Substitution Reactions in this compound Synthesis

Nucleophilic aromatic substitution (SNAr) is a primary method for synthesizing aryl-morpholine structures. This reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile, in this case, the secondary amine morpholine (B109124). wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound, a suitable precursor such as 3-halobenzonitrile (e.g., 3-fluorobenzonitrile (B1294923) or 3-chlorobenzonitrile) is treated with morpholine.

The reaction is contingent on the aromatic ring being sufficiently electron-deficient to facilitate nucleophilic attack. masterorganicchemistry.comchemistrysteps.com This is typically achieved by having electron-withdrawing groups, like the nitrile (-CN) group, attached to the ring. dalalinstitute.com The reaction mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. dalalinstitute.comnih.gov The presence of the nitrile group ortho or para to the leaving group is most effective for stabilizing this intermediate, though meta-substitution, as in the case of 3-halobenzonitrile, is also feasible, often requiring more forcing conditions like elevated temperatures.

Another powerful method for forming the crucial C-N bond is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines from aryl halides or triflates and amines. wikipedia.orgacsgcipr.org In this context, 3-bromobenzonitrile (B1265711) can be coupled with morpholine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (such as XantPhos), and a base. youtube.comchemrxiv.org This method is known for its broad substrate scope and tolerance of various functional groups, making it a versatile alternative to traditional SNAr. wikipedia.orgyoutube.com

| Entry | Aryl Halide | Amine | Catalyst System | Base | Conditions | Product |

| 1 | 3-Fluorobenzonitrile | Morpholine | None (SNAr) | K₂CO₃ | DMSO, 120 °C | This compound |

| 2 | 3-Bromobenzonitrile | Morpholine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene, 80-110 °C | This compound |

This table represents generalized conditions for nucleophilic substitution and Buchwald-Hartwig amination reactions and may require optimization.

Multi-component Reactions for Derivative Generation

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient pathway to generate complex molecules and derivatives from simple precursors. nih.gov While a direct MCR for this compound itself is not standard, MCRs are invaluable for creating derivatives of the core structure.

For instance, isocyanide-based MCRs like the Ugi or Passerini reactions can be employed to build complex scaffolds. nih.govmdpi.com A synthetic strategy could involve a precursor like 3-aminobenzonitrile, which can participate as the amine component in an Ugi four-component reaction. Combining 3-aminobenzonitrile, an aldehyde or ketone, a carboxylic acid, and an isocyanide would yield a complex α-acylamino amide derivative containing the 3-cyanophenyl moiety. Subsequent modification could then introduce the morpholine group if it wasn't already part of one of the initial components.

Similarly, MCRs involving malononitrile (B47326) are widely used to synthesize highly functionalized pyridine (B92270) and other heterocyclic derivatives. taylorfrancis.comresearchgate.net These reactions demonstrate the utility of the nitrile functional group as a key reactive handle in building molecular complexity.

Advanced Synthetic Strategies

More contemporary methods leverage transition-metal catalysis to offer milder conditions, greater functional group tolerance, and alternative synthetic disconnections for accessing the target molecule and its analogs.

Palladium-Catalyzed Cyanation Approaches

Palladium-catalyzed cyanation has become a cornerstone for the synthesis of aryl nitriles, largely replacing harsher traditional methods like the Sandmeyer reaction. rsc.orgnih.gov This approach is ideal for synthesizing this compound from a precursor such as 4-(3-bromophenyl)morpholine.

The reaction couples the aryl halide or triflate with a cyanide source. researchgate.net A variety of cyanide sources can be used, including zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and trimethylsilyl (B98337) cyanide (TMSCN). organic-chemistry.orgdntb.gov.uaresearchgate.net The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the catalyst. researchgate.netmit.edu The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. mit.edu This method is noted for its high efficiency and compatibility with a wide range of functional groups. organic-chemistry.orgrsc.org

| Entry | Substrate | Cyanide Source | Catalyst | Ligand | Conditions | Product |

| 1 | 4-(3-Bromophenyl)morpholine | Zn(CN)₂ | Pd₂(dba)₃ | dppf | DMF, 120 °C | This compound |

| 2 | 4-(3-Bromophenyl)morpholine | K₄[Fe(CN)₆] | Pd(OAc)₂ | XPhos | t-BuOH/H₂O, 100 °C | This compound |

This table illustrates typical conditions for palladium-catalyzed cyanation reactions. researchgate.netnih.gov

Suzuki Cross-Coupling Reactions in Scaffold Modification

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is exceptionally useful for modifying the this compound scaffold. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate. youtube.comorganic-chemistry.org

To modify the core structure, a halogen atom can be introduced onto the benzonitrile (B105546) ring, for example, creating 5-bromo-3-morpholinobenzonitrile. This halogenated derivative can then undergo a Suzuki coupling with various aryl or vinyl boronic acids to introduce new substituents at the 5-position. mdpi.com The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com The versatility of commercially available boronic acids makes the Suzuki reaction a premier method for generating libraries of analogs for structure-activity relationship studies. nih.gov

| Entry | Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Conditions | Product Example |

| 1 | 5-Bromo-3-morpholinobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O, Reflux | 5-Phenyl-3-morpholinobenzonitrile |

| 2 | 3-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | 4-Bromopyridine | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O, 90 °C | 3-Morpholino-5-(pyridin-4-yl)benzonitrile |

This table shows representative Suzuki-Miyaura cross-coupling reactions for scaffold modification.

Functional Group Interconversions of the Nitrile Moiety

The nitrile group is a highly versatile functional group that serves as a synthetic precursor to several other important moieties. researchgate.netbohrium.com These transformations allow for extensive derivatization of the this compound scaffold.

Reduction to Amines : The nitrile can be reduced to a primary amine, yielding (3-morpholinophenyl)methanamine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org

Hydrolysis to Carboxylic Acids : Under acidic or basic aqueous conditions with heating, the nitrile group can be hydrolyzed to a carboxylic acid, forming 3-morpholinobenzoic acid. This reaction typically proceeds through an amide intermediate. researchgate.net

Formation of Ketones via Grignard Reagents : The addition of a Grignard reagent (R-MgX) to the nitrile group, followed by acidic hydrolysis of the intermediate imine, leads to the formation of a ketone. masterorganicchemistry.comwisc.edu For example, reacting this compound with methylmagnesium bromide would yield 1-(3-morpholinophenyl)ethan-1-one after workup. leah4sci.commasterorganicchemistry.com

These interconversions significantly expand the synthetic utility of this compound, allowing it to be used as an intermediate in the synthesis of a wide array of more complex molecules. researchgate.net

Reaction Mechanisms and Mechanistic Elucidation Studies

Understanding the underlying mechanisms for the synthesis of this compound is fundamental to controlling reaction outcomes. The two primary routes, Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig amination, proceed via different intermediates and catalytic cycles.

Electron Flow Analysis in Key Synthetic Steps

The formation of this compound can be analyzed through the electron movements in the key steps of its most probable synthetic routes.

Nucleophilic Aromatic Substitution (SNAr) Mechanism: This pathway involves the reaction of a 3-halobenzonitrile with morpholine. The mechanism is a two-step addition-elimination process. chemistrysteps.comnih.gov

Nucleophilic Attack: The reaction initiates with the nitrogen atom of morpholine, acting as the nucleophile, attacking the carbon atom bonded to the halogen (the ipso-carbon) on the benzonitrile ring. This attack is possible because the electron-withdrawing nature of the nitrile group (-C≡N) renders the aromatic ring electron-deficient.

Formation of Meisenheimer Complex: The initial attack leads to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov The negative charge is delocalized across the aromatic ring and, importantly, onto the nitrile group. Although the stabilizing effect is strongest when electron-withdrawing groups are positioned ortho or para to the site of attack, the meta-positioned nitrile group still provides some stabilization. libretexts.org

Elimination and Aromaticity Restoration: In the final step, the leaving group (halide ion) is eliminated, and the aromaticity of the ring is restored, yielding the final product, this compound. chemistrysteps.com

Buchwald-Hartwig Amination Mechanism: This palladium-catalyzed cross-coupling reaction provides an alternative and often more efficient route. wikipedia.orgacsgcipr.org The mechanism is a catalytic cycle:

Oxidative Addition: A Pd(0) catalyst species reacts with the 3-halobenzonitrile, inserting itself into the carbon-halogen bond to form a Pd(II) complex.

Amine Coordination and Deprotonation: Morpholine coordinates to the palladium center. In the presence of a base, the morpholine is deprotonated to form a palladium-amido complex.

Reductive Elimination: This is the final bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the C-N bond of this compound and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Stereochemical Considerations in Synthesis

Stereochemistry focuses on the three-dimensional arrangement of atoms in molecules. Key concepts include chirality, which refers to molecules that are non-superimposable on their mirror images, much like a pair of hands. researchgate.netnih.gov These mirror images are known as enantiomers.

In the context of this compound, the molecule itself is achiral. It does not possess any chiral centers (an atom attached to four different groups), nor does it exhibit other forms of stereoisomerism such as atropisomerism. The primary starting materials, such as 3-bromobenzonitrile and morpholine, are also achiral.

Consequently, the synthesis of this compound does not generate stereoisomers. As no new chiral centers are formed during the reaction, there is no possibility of producing enantiomeric or diastereomeric products. Therefore, stereochemical control is not a relevant consideration in the direct synthesis of this particular compound. researchgate.net

Factors Influencing Reaction Yield and Selectivity

The efficiency and outcome of the synthesis of this compound are highly dependent on several experimental parameters. The choice of synthetic route (SNAr vs. Buchwald-Hartwig) dictates which factors are most critical for optimizing reaction yield and selectivity. chemistrysteps.comwikipedia.org

For the SNAr reaction , the key influencing factors include:

Leaving Group: The nature of the halogen on the benzonitrile ring is crucial. In contrast to SN1 and SN2 reactions, the reactivity order for SNAr is typically F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the carbon-halogen bond. chemistrysteps.com

Electron-Withdrawing Group: The nitrile group activates the ring towards nucleophilic attack. However, its meta position relative to the leaving group provides less resonance stabilization for the Meisenheimer intermediate compared to an ortho or para position, potentially requiring more forcing conditions (e.g., higher temperatures) for the reaction to proceed efficiently. libretexts.org

Solvent and Temperature: Polar aprotic solvents are generally used to solvate the cation of the base without deactivating the nucleophile. Increased temperature is often necessary to overcome the activation energy barrier, especially with a moderately activated substrate. chemicalbook.com

For the Buchwald-Hartwig amination , the critical factors are:

Catalyst System (Ligand and Palladium Source): This is arguably the most important factor. The choice of phosphine or N-heterocyclic carbene (NHC) ligand profoundly affects the catalyst's stability, activity, and substrate scope. wikipedia.orgresearchgate.net Bidentate and sterically hindered ligands often give higher rates and yields. wikipedia.org

Base: A strong, non-nucleophilic base is required to deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS). The choice of base can significantly impact the reaction's success. acsgcipr.orgrsc.org

Solvent and Temperature: Anhydrous, aprotic solvents such as toluene, xylene, or THF are typically employed to prevent catalyst deactivation. The reaction temperature is optimized to ensure a reasonable reaction rate without causing catalyst decomposition. rsc.org

The following table summarizes the key variables for each synthetic methodology.

| Factor | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

|---|---|---|

| Substrate (Leaving Group) | Reactivity: F > Cl > Br > I | Reactivity: I > Br > OTf > Cl |

| Key Intermediate | Meisenheimer Complex | Pd(II)-Amido Complex |

| Catalyst System | None (Uncatalyzed) | Palladium source (e.g., Pd2(dba)3) + Ligand (e.g., BINAP, XPhos) |

| Base | Often run with excess amine or a non-nucleophilic base (e.g., K2CO3) | Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is essential |

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Aprotic (e.g., Toluene, THF, Dioxane) |

| Temperature | Often requires elevated temperatures (60-150°C) | Varies widely (Room Temp to >100°C) depending on catalyst system |

Chemical Derivatives and Analog Design Strategies

Design Principles for Modulating Bioactivity and Application

The morpholine (B109124) ring is a privileged pharmacophore in medicinal chemistry, often incorporated into molecular designs to enhance biological activity and improve pharmacokinetic profiles. sci-hub.seresearchgate.net Its inclusion can increase the aqueous solubility of otherwise lipophilic scaffolds. sci-hub.se The nitrogen atom in the morpholine ring is basic, allowing it to form salts and interact with biological targets. researchgate.net However, the morpholine ring can also be susceptible to oxidative metabolism, which can lead to rapid clearance of a drug from the body. sci-hub.se

Design strategies for derivatives of 3-Morpholin-4-ylbenzonitrile often focus on several key principles:

Structure-Activity Relationship (SAR) Exploration: Modifications are systematically made to the core structure to understand how changes affect biological activity. For instance, altering substituents on the benzonitrile (B105546) ring can influence how the molecule binds to target proteins like kinases. acs.orgresearchgate.net

Bioisosteric Replacement: The morpholine or benzonitrile moieties can be replaced with other chemical groups (bioisosteres) that retain similar steric and electronic properties but may offer improved metabolic stability or potency. Replacing a morpholine with an azaspiro[3.3]heptane, for example, has been explored as a strategy to lower lipophilicity. nih.gov

Hybrid Molecule Design: The this compound scaffold can be combined with other known pharmacologically active heterocycles, such as oxadiazole or thiazole (B1198619), to create hybrid molecules. mdpi.commdpi.com This approach aims to combine the beneficial properties of each component into a single molecule, potentially leading to synergistic effects or novel mechanisms of action. acs.org

Synthesis and Characterization of Substituted Benzonitrile Derivatives

The synthesis of derivatives typically begins with the this compound core, followed by modifications to either the aromatic or heterocyclic ring systems.

Substituting the benzonitrile ring is a common strategy to explore the structure-activity relationships of this compound analogs. The introduction of different functional groups at various positions on the phenyl ring can significantly impact the molecule's interaction with biological targets.

One synthetic approach involves the nucleophilic aromatic substitution reaction between a halogenated benzonitrile and morpholine. For example, 3-Bromo-4-morpholinobenzonitrile can be synthesized from 3-bromo-4-fluorobenzonitrile (B1266296) and morpholine. scholaris.ca This bromo-substituted intermediate serves as a versatile precursor for further modifications, such as palladium-catalyzed cross-coupling reactions, to introduce a wide variety of aryl or other functional groups.

Another strategy involves building the substituted ring system through cyclization reactions. For instance, precursors like 6-aryl-4-morpholino-2H-pyran-2-one-3-carbonitriles can react with 2-cyanomethylbenzonitrile to form highly substituted benzo[h]quinoline (B1196314) derivatives. govtcollegebalrampur.ac.in These reactions demonstrate that the presence of different aryl groups (both electron-donating and electron-withdrawing) on the precursor ring system can be well-tolerated, leading to a diverse library of final products. govtcollegebalrampur.ac.in

Table 1: Examples of Synthesized Aryl-Substituted Morpholinobenzonitrile Analogs

| Precursor 1 | Precursor 2 | Base/Catalyst | Resulting Compound Type | Reference |

| 6-Aryl-4-morpholino-2H-pyran-3-carbonitrile | 2-Cyanomethylbenzonitrile | Sodamide | 2-Amino-5-aryl-4-morpholinobenzo[h]quinoline-6-carbonitrile | govtcollegebalrampur.ac.in |

| 3-Bromo-4-fluorobenzonitrile | Morpholine | Not specified | 3-Bromo-4-morpholinobenzonitrile | scholaris.ca |

These synthetic routes provide access to a range of derivatives where the electronic and steric properties of the benzonitrile portion of the molecule are systematically varied.

Altering the morpholine ring is another key strategy in analog design. While the morpholine moiety often imparts favorable properties like improved solubility, it can be a site of metabolic breakdown. sci-hub.se Therefore, researchers have explored modifications to enhance metabolic stability or to fine-tune the molecule's three-dimensional shape and basicity.

One innovative approach is the replacement of the morpholine ring with a bioisostere, such as an azaspiro[3.3]heptane. This modification introduces a spirocyclic center, which changes the molecule's topology by increasing the distance between heteroatoms and twisting the orientation of terminal groups by 90 degrees. nih.gov This "azaspiro-twist" can lead to a reduction in the molecule's lipophilicity (logD) despite the addition of a carbon atom, an effect attributed to an increase in the compound's basicity. nih.gov

Other modifications can include the synthesis of bridged bicyclic morpholine derivatives, which can be fused to other heterocyclic rings to create more complex and rigid structures. researchgate.net

Table 2: Comparison of Morpholine and a Bioisosteric Replacement

| Ring System | Key Structural Feature | Impact on Properties | Reference |

| Morpholine | Six-membered heterocycle with O and N at positions 1 and 4 | Confers aqueous solubility; potential metabolic liability | sci-hub.se |

| 2-Aza-6-oxaspiro[3.3]heptane | Spirocyclic analog of morpholine | Increases distance between heteroatoms; introduces a 90° twist; can lower logD by increasing basicity | nih.gov |

These modifications highlight the efforts to move beyond the traditional morpholine structure to create novel analogs with potentially superior drug-like properties.

Hybrid Molecular Architectures Incorporating this compound Scaffold

Creating hybrid molecules by fusing the this compound scaffold with other heterocyclic systems is a powerful strategy to develop compounds with novel or enhanced biological activities. mdpi.comacs.org Oxadiazole and thiazole rings are commonly used for this purpose due to their own established pharmacological profiles. mdpi.comptfarm.pl

The 1,3,4-oxadiazole (B1194373) ring is a versatile heterocycle known to be a constituent of various biologically active compounds. ptfarm.plnih.gov Hybrid molecules containing both morpholine and 1,3,4-oxadiazole moieties have been synthesized and investigated.

A common synthetic pathway to these hybrids starts with the hydrolysis of the nitrile group of 4-morpholin-4-yl-benzonitrile to form 4-morpholin-4-yl-benzoic acid. researchgate.netresearchgate.netresearchgate.net This carboxylic acid is then converted to an ester, which subsequently reacts with hydrazine (B178648) hydrate (B1144303) to yield the key intermediate, 4-(morpholin-4-yl)benzohydrazide. researchgate.netnih.gov This hydrazide can then be cyclized with various reagents to form the 1,3,4-oxadiazole ring. For example, reaction of the hydrazide with a substituted benzoic acid in the presence of a dehydrating agent like POCl₃ can yield 2,5-disubstituted 1,3,4-oxadiazoles. Alternatively, reacting hydrazones (formed from the hydrazide and an aldehyde) with acetic anhydride (B1165640) can produce substituted dihydro-1,3,4-oxadiazoles. ptfarm.pl

Another class of oxadiazoles, the 1,2,4-oxadiazoles, can also be synthesized. These are typically formed by the condensation reaction of amidoximes (which can be prepared from nitriles) with acid chlorides. ijper.org

Table 3: General Synthetic Route to 1,3,4-Oxadiazole-Morpholine Hybrids

| Starting Material | Intermediate 1 | Intermediate 2 | Cyclization Reagent Example | Final Product Type | Reference |

| 4-Morpholin-4-yl-benzonitrile | 4-Morpholin-4-yl-benzoic acid | 4-Morpholin-4-yl-benzohydrazide | Substituted Benzoic Acid / POCl₃ | 2-(4-Morpholinophenyl)-5-aryl-1,3,4-oxadiazole | researchgate.netnih.govresearchgate.net |

| 4-Morpholin-4-yl-benzonitrile | 4-Morpholin-4-yl-benzoic acid | 4-Morpholin-4-yl-benzohydrazide | Carbon Disulfide / KOH | 5-(4-Morpholinophenyl)-1,3,4-oxadiazole-2-thiol | researchgate.net |

Thiazole-Morpholine Hybrid Molecules

The thiazole ring is another important heterocyclic scaffold found in many pharmacologically active compounds. mdpi.comnih.govjpionline.org The combination of thiazole and morpholine moieties in a single molecule has been explored to create novel derivatives. acs.orgnih.gov

The synthesis of these hybrids often employs the well-established Hantzsch thiazole synthesis. mdpi.comjpionline.org This method typically involves the cyclization reaction between an alpha-halocarbonyl compound and a compound containing an N-C-S fragment, such as a thioamide or thiourea. mdpi.com In the context of creating thiazole-morpholine hybrids, a thioamide derived from a morpholine-containing scaffold can be reacted with a suitable α-haloketone.

For example, a series of (4-substituted-phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine derivatives were designed and synthesized. nih.gov The structures of these novel hybrid molecules were confirmed using spectral analysis techniques such as ¹H NMR, ¹³C NMR, and mass spectroscopy. nih.gov The characterization data revealed distinctive signals for the morpholine protons, the thiazole methine proton, and the aromatic protons, confirming the successful synthesis of the target hybrid structures. nih.gov

These synthetic strategies demonstrate the feasibility of combining the this compound scaffold with other important heterocyclic systems, paving the way for the discovery of new chemical entities with diverse biological properties.

Phthalocyanine (B1677752) Derivatives

The incorporation of the morpholino-benzonitrile moiety into phthalocyanine (Pc) macrocycles has been a key strategy for developing advanced photosensitizers, particularly for applications in photodynamic therapy (PDT). Phthalocyanines are known for their strong light absorption in the therapeutic window and their ability to generate reactive oxygen species (ROS) like singlet oxygen (¹O₂) upon irradiation. comu.edu.trresearchgate.net The addition of substituents like the morpholino group can enhance their solubility, modulate their aggregation behavior, and fine-tune their photophysicochemical properties. comu.edu.trresearchgate.net

A notable example involves the synthesis of a 4-(3-morpholinophenoxy) substituted phthalonitrile (B49051), which serves as a precursor for peripherally tetra-substituted metal-free (H₂Pc), lead(II) (PbPc), and zinc(II) (ZnPc) phthalocyanines. comu.edu.tr The synthesis begins by reacting 3-morpholinophenol (B1581486) with 4-nitrophthalonitrile (B195368) to create the key phthalonitrile intermediate. comu.edu.tr This intermediate is then subjected to cyclotetramerization to form the final phthalocyanine derivatives.

The choice of the central metal ion profoundly influences the photophysical outcomes. comu.edu.tr For instance, while the metal-free and lead(II) phthalocyanines exhibit negligible fluorescence, the zinc(II) derivative shows a significant fluorescence quantum yield. comu.edu.tr This difference is critical for applications where fluorescence is either desired for imaging or needs to be minimized to favor singlet oxygen generation for therapy.

Detailed photophysicochemical studies in Dimethyl sulfoxide (B87167) (DMSO) have quantified these properties, highlighting the potential of the zinc(II) phthalocyanine derivative as a Type II photosensitizer for PDT. comu.edu.tr

Table 1: Photophysicochemical Properties of 4-(3-Morpholinophenoxy) Substituted Phthalocyanine Derivatives in DMSO

| Compound | Fluorescence Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) | Singlet Oxygen Quantum Yield (ΦΔ) | Photodegradation Quantum Yield (Φd) |

|---|---|---|---|---|

| Metal-Free Pc (4) | Negligible | N/A | 0.18 | 0.51 |

| Lead(II) Pc (5) | Negligible | N/A | 0.41 | 3.90 |

| Zinc(II) Pc (6) | 0.17 | 1.42 | 0.52 | 0.46 |

Similarly, research into phthalocyanines with two 2-(morpholin-4-yl)ethoxy substituents has yielded promising results for PDT. A zinc(II) phthalocyanine derivative from this class demonstrated particularly encouraging biological activity against cancer cell lines, with very low cytotoxicity in the absence of light. researchgate.net

Pyrimidine (B1678525) and Pyrrole (B145914) Scaffolds in Derivative Design

The this compound moiety has been successfully integrated into heterocyclic scaffolds like pyrimidine and pyrrole to create potent and selective enzyme inhibitors. nih.gov These scaffolds are prevalent in medicinal chemistry due to their ability to form key hydrogen bonds and other interactions within protein active sites. scispace.com The pyrrolidine (B122466) ring, a saturated analog of pyrrole, is valued for its three-dimensional structure, which allows for efficient exploration of pharmacophore space. nih.govresearchgate.net

A prominent example is the discovery of 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile , also known as PF-06447475. nih.gov This compound is a highly potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a kinase genetically linked to Parkinson's disease. nih.gov The design of this molecule showcases the fusion of the morpholinobenzonitrile unit with a 7H-pyrrolo[2,3-d]pyrimidine core.

The development of this class of inhibitors involved extensive structure-activity relationship (SAR) studies. For instance, replacing the central phenyl ring with a pyrrolo[2,3-d]pyrimidine scaffold and varying substituents at different positions led to significant improvements in potency and selectivity. nih.govacs.org Optimization efforts focused on modifying the 2-position of the pyrrolo[2,3-d]pyrimidine core. Derivatives with (1,5-Dimethyl-1H-pyrazol-4-yl)amino and (1,3-dimethyl-1H-pyrazol-4-yl)amino substituents at this position retained high potency in LRRK2 activity assays. acs.org

Table 2: LRRK2 G2019S Activity for Pyrrolo[2,3-d]pyrimidine Derivatives

| Compound | Substituent at 2-position | Calculated Ki (cKi, nM) | Ligand Efficiency (LE) |

|---|---|---|---|

| 31 | (1,5-Dimethyl-1H-pyrazol-4-yl)amino | 3 | 0.44 |

| 32 | (1,3-Dimethyl-1H-pyrazol-4-yl)amino | 2 | 0.44 |

This research highlights how the pyrrole and pyrimidine rings serve as versatile platforms for arranging pharmacophoric elements, such as the morpholinobenzonitrile group, in a precise three-dimensional orientation to achieve high-affinity binding to a biological target. scispace.com

Rational Design Approaches for Targeted Applications

The development of derivatives based on this compound exemplifies rational design, a strategy that relies on understanding the relationship between molecular structure and a compound's function to create molecules with desired properties. acs.org This approach is a cornerstone of modern drug discovery and materials science. nih.gov

In the context of LRRK2 inhibitors, the rational design process involved using a surrogate crystallography approach to improve kinome selectivity. nih.gov By obtaining crystal structures of related kinases bound to inhibitor precursors, researchers could visualize the binding interactions and make targeted modifications to enhance affinity for LRRK2 while minimizing off-target effects. The identification of PF-06447475 as a potent and selective LRRK2 inhibitor was the direct result of this structure-guided optimization. nih.gov

Similarly, the design of phthalocyanine photosensitizers demonstrates a rational approach to a different application. comu.edu.tr The goal was to create a compound with high singlet oxygen generation for PDT. The design involved:

Selecting a core scaffold (Phthalocyanine): Known for its favorable photophysical properties. comu.edu.tr

Introducing solubilizing/modulating groups (Morpholinophenoxy): To prevent aggregation and improve handling. comu.edu.tr

Varying the central metal ion (H, Pb, Zn): To systematically tune the balance between fluorescence and intersystem crossing, which leads to singlet oxygen production. comu.edu.tr

This systematic modification, guided by the principles of photochemistry, allowed for the identification of the zinc(II) derivative as the most promising candidate for PDT applications. comu.edu.tr This strategy of creating dual-target inhibitors, as seen in other research where selenium-containing derivatives were designed to inhibit both c-Met and TrxR, is another advanced rational design approach. mdpi.com These examples underscore how the this compound structure can be a key component in sophisticated molecular architectures designed for precise, high-value applications.

Biological Activities and Pharmacological Investigations

Antimicrobial Efficacy Studies

Antibacterial Spectrum and Potency

No specific data is available on the antibacterial activity of 3-Morpholin-4-ylbenzonitrile.

Antifungal Activity and Mechanisms of Action

No specific data is available on the antifungal activity of this compound.

Antitubercular Potential

No specific data is available on the antitubercular activity of this compound.

Antiviral Activities

No specific data is available on the antiviral activity of this compound.

Antitumor and Antiproliferative Research

In Vitro Cytotoxicity Profiles on Cancer Cell Lines

No specific data is available on the in vitro cytotoxicity of this compound against cancer cell lines.

Kinase Inhibition Studies

The this compound scaffold is a key component of several potent kinase inhibitors, most notably in the development of therapeutics for Parkinson's disease. The following sections detail the investigation of compounds containing this chemical group, with a focus on the well-documented inhibitor, 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile, also known as PF-06447475.

Genetic studies have linked mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene to an increased risk of Parkinson's disease (PD). nih.gov The most common mutation, G2019S, leads to elevated kinase activity, making LRRK2 a prime target for therapeutic intervention. nih.gov The development of potent and selective LRRK2 inhibitors is a key strategy in the pursuit of disease-modifying treatments for PD.

The discovery of PF-06447475, a highly potent LRRK2 inhibitor, was the result of a focused effort to improve the kinome selectivity of a novel series of inhibitors. nih.govacs.org Through a surrogate crystallography approach, researchers were able to optimize the compound's structure to achieve high potency. nih.govacs.org This optimization process led to the identification of PF-06447475 as a lead candidate for further preclinical profiling. nih.gov The inhibitory activity of PF-06447475 against the LRRK2 enzyme is significant, with a reported IC50 of 3 nM. medchemexpress.comaxonmedchem.com In whole-cell assays, the IC50 for LRRK2 inhibition was determined to be 25 nM. medchemexpress.com

Inhibitory Potency of PF-06447475 against LRRK2

| Assay Type | IC50 (nM) |

|---|---|

| Enzymatic Assay | 3 |

| Whole-Cell Assay | 25 |

A critical aspect of developing a successful kinase inhibitor is ensuring its selectivity for the target kinase to minimize off-target effects. The selectivity of LRRK2 inhibitors has been assessed using comprehensive kinome profiling techniques. jhu.edureactionbiology.com For potent LRRK2 inhibitors, profiling against a broad panel of kinases is essential to identify any potential interactions with other kinases that could lead to unwanted side effects. jhu.edureactionbiology.com The design and optimization of PF-06447475 focused on achieving high selectivity for LRRK2 over other kinases. nih.govacs.org

For a therapeutic agent targeting a neurodegenerative disease like Parkinson's, the ability to cross the blood-brain barrier is paramount. Studies have demonstrated that PF-06447475 is a brain-penetrant compound. nih.govacs.org Analysis of plasma and brain lysates following oral administration of PF-06447475 revealed similar concentrations of the unbound compound, indicating excellent brain permeability. researchgate.net This characteristic is crucial for the inhibitor to reach its target, LRRK2, within the central nervous system.

The in vivo efficacy of LRRK2 inhibitors has been evaluated in animal models. In studies involving wild-type Sprague-Dawley rats, oral administration of PF-06447475 demonstrated its ability to inhibit LRRK2 kinase activity in the brain. researchgate.net Treatment with PF-06447475 led to a significant reduction in the phosphorylation of LRRK2 at serine 935, a key marker of LRRK2 kinase activity. researchgate.netmdpi.com These in vivo studies confirmed that PF-06447475 is not only brain penetrant but also pharmacodynamically active in the central nervous system. nih.govacs.org Further in vivo experiments in G2019S-positive rats showed that PF-06447475 treatment could mitigate neuroinflammation associated with the LRRK2 mutation. medchemexpress.com

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition in Parkinson's Disease Research

Protein–Ligand Interaction Analysis in Kinase Binding

Detailed protein-ligand interaction analysis for this compound with various kinases remains largely uncharacterized in publicly accessible scientific literature. However, studies on structurally related compounds provide insights into the potential binding modes of the morpholinobenzonitrile scaffold. For instance, the derivative 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile has been identified as a potent inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. nih.gov X-ray crystallography of this related inhibitor in complex with a surrogate kinase revealed key interactions within the ATP-binding site. While this information pertains to a more complex derivative, it highlights the potential for the morpholino and benzonitrile (B105546) moieties to participate in interactions with kinase active sites.

Computational docking and molecular modeling studies could theoretically predict the binding affinity and interaction patterns of this compound with various kinase targets. Such in silico analyses would be crucial in identifying potential hydrogen bonds, hydrophobic interactions, and other non-covalent forces that could stabilize the ligand-protein complex. However, at present, specific experimental data from techniques such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance for this compound itself are not widely reported.

Other Kinase Targets (e.g., AURKA)

Beyond the inferences drawn from related molecules targeting LRRK2, the specific inhibitory activity of this compound against other kinase targets, including Aurora A kinase (AURKA), is not well-documented in peer-reviewed literature. Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are considered important targets in oncology. nih.govmdpi.com A comprehensive kinase profiling study would be necessary to determine the selectivity and potency of this compound against a panel of kinases, including AURKA. Such studies are essential to understand its potential as a selective or multi-targeted kinase inhibitor. Without such data, any claims about its activity on AURKA or other kinases would be purely speculative.

Anti-inflammatory Properties

The potential anti-inflammatory properties of this compound have not been extensively investigated. The morpholine (B109124) moiety is present in some compounds with demonstrated anti-inflammatory effects. researchgate.net The mechanism of action for such compounds can involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. mdpi.commdpi.com However, specific studies detailing the effects of this compound on inflammatory markers such as cytokines, cyclooxygenases (COX), or lipoxygenases (LOX) are lacking. In vitro assays using cell lines like macrophages stimulated with lipopolysaccharide (LPS), followed by in vivo models of inflammation, would be required to systematically evaluate its anti-inflammatory potential.

Emerging Biological Applications

Given the limited specific research on this compound, its emerging biological applications are yet to be defined. The core structure, however, is of interest in medicinal chemistry. The morpholine ring is a common feature in many biologically active compounds, contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The benzonitrile group can act as a hydrogen bond acceptor and participate in various interactions with biological targets. Further research into the synthesis of derivatives and their subsequent biological screening could uncover novel applications for this chemical scaffold. For instance, derivatives of 4-(morpholin-4-yl)benzonitrile have been synthesized and evaluated for their antimicrobial activity. researchgate.net This suggests that the broader morpholinobenzonitrile scaffold may have potential in areas beyond kinase inhibition.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular geometries, electronic properties, and reaction mechanisms with high accuracy.

The initial step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For 3-Morpholin-4-ylbenzonitrile, this would be achieved using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost nih.govekb.eg. This process calculates the most stable arrangement of atoms by minimizing the forces on each atom.

Once the geometry is optimized, a detailed electronic structure analysis can be performed. This yields critical information such as bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties like the dipole moment, atomic charges, and the molecular electrostatic potential (MEP) map are calculated. The MEP map is particularly useful as it visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting intermolecular interactions nih.govekb.egjapsonline.com.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability ossila.comlibretexts.orgyoutube.com. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons ossila.comlibretexts.org.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO wikipedia.org. Conversely, a small gap suggests the molecule is more reactive. From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify reactivity.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound Calculated from HOMO/LUMO Energies

| Parameter | Formula | Description | Hypothetical Value (eV) |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -6.5 |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. | 5.0 |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. | 6.5 |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. | 1.5 |

| Electronegativity (χ) | (I + A) / 2 | The ability of an atom to attract electrons. | 4.0 |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. | 2.5 |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicates reactivity. | 0.2 |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic power. | 3.2 |

DFT calculations are invaluable for elucidating reaction mechanisms by modeling the transition states (TS) of chemical reactions. A transition state represents the highest energy point along a reaction coordinate, and its structure is fleeting and difficult to observe experimentally mit.edu. By locating the TS structure (a first-order saddle point on the potential energy surface), chemists can calculate the activation energy barrier, which determines the reaction rate.

For a molecule like this compound, this could involve modeling its synthesis or its participation in further reactions, such as cycloadditions. For example, in the 1,3-dipolar cycloaddition of benzonitrile (B105546) oxide with alkenes, DFT has been used to study the different possible reaction pathways and predict the regioselectivity (the preferential formation of one constitutional isomer over another). researchgate.netdongguk.edu The calculations reveal which pathway has the lower activation energy, thus identifying the favored product. researchgate.netmdpi.com This predictive power is essential for designing selective synthetic routes. mdpi.comacs.org

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex researchgate.net. This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug might interact with its biological target.

For this compound, a docking study would involve:

Preparation : Obtaining or building a 3D structure of the ligand and optimizing its geometry. A 3D crystal structure of a target protein is retrieved from a database like the Protein Data Bank (PDB).

Docking Simulation : Using software like AutoDock Vina, the ligand is placed in the binding site of the protein, and various conformations and orientations are sampled.

Scoring and Analysis : The program calculates a binding affinity or docking score (typically in kcal/mol) for the best poses. A more negative score indicates a more favorable binding interaction. The resulting complex is then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand in the binding pocket. nih.gov

Studies on other morpholine-containing compounds have shown their potential to act as inhibitors for various enzymes, such as carbonic anhydrase and cholinesterase, by forming specific interactions within the enzyme's active site. nih.govnih.govrsc.orgresearchgate.net

Table 2: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target

| Parameter | Value/Description |

| Protein Target (PDB ID) | e.g., 3XXX (Hypothetical Kinase) |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | LEU 25, VAL 33, ALA 45, LYS 60, GLU 101, TYR 103 |

| Hydrogen Bonds | Nitrogen of nitrile group with LYS 60; Oxygen of morpholine (B109124) with TYR 103 |

| Hydrophobic Interactions | Benzene (B151609) ring with LEU 25, VAL 33, ALA 45 |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model allows for the prediction of the activity of new, untested compounds. mdpi.com

Developing a QSAR model for a series of analogs of this compound would involve:

Data Collection : Assembling a dataset of compounds with similar core structures and their experimentally measured biological activities (e.g., IC₅₀ values).

Descriptor Calculation : For each molecule, a set of numerical values, or "descriptors," are calculated. These can describe physicochemical properties (e.g., logP), electronic properties (e.g., dipole moment), or structural features.

Model Building : The dataset is typically split into a training set and a test set. A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used on the training set to build an equation that correlates the descriptors with activity. japsonline.comnih.gov

Validation : The model's predictive power is evaluated using the test set and various statistical metrics (e.g., R², Q²). nih.govnih.govresearchgate.net

A successful QSAR model can guide the synthesis of new derivatives by highlighting which structural features are likely to increase potency. nih.gov

Solvent Effects in Computational Simulations (e.g., Polarizable Continuum Models)

Since most chemical and biological processes occur in a solvent, it is crucial to account for solvent effects in computational simulations. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium rather than individual molecules. orientjchem.orgresearchgate.netnih.gov

In this model, the solute molecule is placed in a cavity within this dielectric continuum. The solute's charge distribution polarizes the solvent, which in turn creates a "reaction field" that interacts with the solute, affecting its energy and properties. nih.gov PCM is effective for calculating how a solvent influences molecular geometry, electronic spectra, and reaction energetics without the high computational cost of explicitly simulating solvent molecules. researchgate.netnih.govnih.gov For instance, studies on benzonitrile have shown that its polarizability is influenced by the dielectric nature of the surrounding solvent. researchgate.net

Crystallographic and Structural Elucidation Studies

X-ray Diffraction Analysis of 3-Morpholin-4-ylbenzonitrile and its Derivatives

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam passed through a single crystal, it is possible to deduce the arrangement of atoms, measure bond lengths and angles, and identify the crystal system and space group.

In a study of a derivative, 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, single-crystal X-ray diffraction analysis revealed that the compound crystallizes in the monoclinic system. nih.gov The analysis provided detailed information about the unit cell dimensions and symmetry. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁F₃N₂O |

| Formula Weight (Mᵣ) | 256.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.7003 (12) |

| b (Å) | 6.8990 (7) |

| c (Å) | 13.3484 (13) |

| β (°) | 91.668 (2) |

| Volume (V) (ų) | 1169.1 (2) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 296 |

Hydrogen Bonding Networks and Intermolecular Interactions (e.g., C—H⋯F, C—H⋯O)

Hydrogen bonds and other non-covalent interactions play a crucial role in the formation of stable, three-dimensional supramolecular structures in the solid state. In the crystal structure of 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, both intramolecular and intermolecular hydrogen bonds are observed.

An intramolecular C—H⋯F hydrogen bond is present, which results in the formation of a seven-membered ring, described as an S(7) ring motif. nih.gov Furthermore, the crystal packing is stabilized by intermolecular C—H⋯F and C—H⋯O interactions. nih.gov These interactions link adjacent molecules, creating a robust network. Specifically, the C2—H2B⋯F3 and C9—H9A⋯O1 hydrogen bonds are key to the formation of the crystal lattice. nih.gov

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| C2—H2B⋯F3 | 0.97 | 2.49 | 3.242 (5) | 135 |

| C4—H4A⋯F1 (intramolecular) | 0.97 | 2.23 | 2.909 (6) | 126 |

| C9—H9A⋯O1 | 0.93 | 2.47 | 3.3588 (16) | 160 |

Conformation Analysis of the Morpholine (B109124) Ring (e.g., Chair Conformation, Puckering Parameters)

The morpholine ring is a flexible six-membered heterocycle that can adopt various conformations. In the solid state, it most commonly adopts a stable chair conformation. This is observed in the crystal structures of several derivatives, including 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, and 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate. nih.govnih.govresearchgate.net

For 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile, the chair conformation of the morpholine ring is confirmed by its puckering parameters, which quantify the degree and nature of the ring's non-planarity. nih.gov The calculated puckering parameters are Q = 0.5731 (18) Å, θ = 178.85 (17)°, and φ = 322 (5)°. nih.gov Additionally, the orientation of the morpholine ring relative to the benzene (B151609) ring is defined by a dihedral angle of 58.04 (10)° between the mean plane of the morpholine ring and the benzene ring. nih.gov In the case of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one, the exocyclic N—C bond is in an equatorial orientation. nih.gov

Crystal Packing and Supramolecular Assembly (e.g., R²₂(8) Ring Motifs, Chain Formation)

These interactions lead to the formation of R²₂(8) ring motifs, a common graph-set descriptor for hydrogen-bonded structures. nih.gov These motifs, in turn, link the molecules into chains that propagate parallel to the direction of the crystal lattice. nih.gov In other derivatives, such as 3-({[(morpholin-4-yl)carbonothioyl]sulfanyl}acetyl)phenyl benzoate, molecules are linked by C—H⋯O hydrogen bonds, forming zigzag chains along the b-axis direction, which are further reinforced by C—H⋯π interactions. researchgate.net

Applications in Advanced Materials and Chemical Reagents

Role as a Synthetic Intermediate in Organic Synthesis

The primary and most well-documented application of 3-Morpholin-4-ylbenzonitrile is its role as a crucial synthetic intermediate or building block in the field of medicinal chemistry. lifechemicals.comcsmres.co.uk The morpholine (B109124) ring is a common feature in many biologically active compounds due to its favorable physicochemical properties, such as improving solubility and metabolic stability. lifechemicals.com The benzonitrile (B105546) group, meanwhile, provides a rigid scaffold and a site for further chemical modification.

A significant example of its application is in the synthesis of complex kinase inhibitors. The morpholinyl-benzonitrile moiety is a core structural component of PF-06447475 , a highly potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor. nih.govkeio.ac.jp LRRK2 has been genetically linked to Parkinson's disease, making its inhibitors a key area of pharmaceutical research. nih.govresearchgate.net The structure of PF-06447475, formally named 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile , incorporates the 3-morpholinobenzonitrile scaffold, highlighting the compound's importance as a precursor in the development of potential therapeutics for neurodegenerative diseases. nih.govnih.gov

The use of such specialized building blocks is a key strategy in modern drug discovery to accelerate the synthesis of complex, drug-like molecules and to create diverse compound libraries for screening. csmres.co.ukbeilstein-journals.org The presence of both the morpholine and benzonitrile groups in a single, readily available intermediate allows medicinal chemists to efficiently construct intricate molecular architectures for targeted biological applications. mdpi.comsciencedaily.com

Table 1: Research Findings on PF-06447475

| Attribute | Finding | Source(s) |

| Compound Name | 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475) | nih.govkeio.ac.jp |

| Target | Leucine-rich repeat kinase 2 (LRRK2) | nih.govresearchgate.net |

| Therapeutic Area | Investigated for potential use in Parkinson's Disease | nih.gov |

| Key Feature | High potency and selectivity as a kinase inhibitor | nih.gov |

| Activity | Protects against paraquat-induced locomotor impairment and oxidative stress in Drosophila melanogaster | nih.gov |

Potential in Organic Light-Emitting Diode (OLED) Materials Development

While specific research detailing the use of this compound in fabricated OLED devices is not extensively documented in the available literature, its molecular structure possesses characteristics that make it a compound of interest for materials science research. The design of materials for OLEDs often relies on molecules with specific electronic properties, typically combining electron-donating and electron-accepting moieties within the same structure.

The this compound molecule fits this "donor-acceptor" profile.

The morpholine group acts as an electron-donating group.

The benzonitrile group functions as an electron-accepting group due to the electron-withdrawing nature of the nitrile (-CN) substituent.

This intramolecular charge-transfer character is a fundamental principle in the design of various functional organic materials, including phosphorescent emitters used in second-generation OLEDs. rsc.orgnih.gov Materials with donor-acceptor structures are crucial for creating phosphorescent iridium(III) complexes, which are used as dopants in the emissive layer of high-efficiency OLEDs to achieve emission across the visible spectrum. rsc.orgsemanticscholar.org The electronic properties of the ligands attached to the central iridium atom, including their donor-acceptor strength, directly influence the emission color, quantum efficiency, and stability of the resulting device. nih.govresearchgate.net

Therefore, based on these design principles, this compound could be considered a potential ligand or a precursor for the synthesis of more complex ligands for use in phosphorescent metal complexes or as a component in thermally activated delayed fluorescence (TADF) materials. Further research would be required to synthesize and characterize its performance within an OLED device.

Use in Spectrophotometric Analysis

Based on a review of available scientific literature and chemical databases, there is no documented use of this compound as a reagent in spectrophotometric analysis. This analytical technique often requires reagents that undergo a distinct color change or a change in fluorescence upon reaction with a target analyte, and this compound has not been identified for such applications.

Future Directions and Translational Research Perspectives

Development of Novel Therapeutic Agents Based on the 3-Morpholin-4-ylbenzonitrile Scaffold

The inherent structural features of this compound make it an attractive starting point for the design of new therapeutic agents. The morpholine (B109124) ring can act as a hydrogen bond acceptor and improve physicochemical properties, while the benzonitrile (B105546) group can engage in various interactions with biological targets.

Future efforts will likely focus on expanding the therapeutic applications of this scaffold beyond its current uses. Research has demonstrated the potential of modifying this core structure to target a range of diseases. For instance, a derivative, 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile (PF-06447475), has been identified as a highly potent and selective Leucine-rich repeat kinase 2 (LRRK2) inhibitor, a key target in the development of treatments for Parkinson's disease. nih.gov This discovery opens the door for the development of other neurologically active agents.

Furthermore, related structures incorporating the morpholin-yl-benzonitrile motif are being explored for other conditions. Guided by literature, researchers have designed and synthesized novel semicarbazides, thiosemicarbazides, and hydrazones based on a related 4-(morpholino-4-yl)-3-nitrobenzohydrazide structure, with some derivatives showing promising antibacterial activity, particularly against Gram-positive bacteria. mdpi.comnih.gov Another related compound, 4-[(2-Thiophen-3-ylmorpholin-4-yl)methyl]benzonitrile, has been identified as a potent antagonist for the histamine (B1213489) H4 receptor, suggesting applications in inflammatory and autoimmune diseases. smolecule.com The design of compounds like ONC201, which has a different core but shares some pharmacophoric features, for anticancer applications further illustrates the potential for developing potent and specific inhibitors for various targets by modifying these scaffolds. nih.gov

Future work will involve:

Systematic Structural Modifications: Altering substituents on both the morpholine and benzonitrile rings to optimize potency, selectivity, and pharmacokinetic profiles.

Bioisosteric Replacement: Replacing key functional groups to improve drug-like properties while maintaining or enhancing biological activity.

High-Throughput Screening: Screening libraries of this compound derivatives against a wide array of biological targets to identify novel therapeutic opportunities.

Exploration of Undiscovered Biological Pathways and Targets

While current research has identified targets like LRRK2 and the histamine H4 receptor for derivatives, the full biological landscape of the this compound scaffold remains largely unexplored. Future research should aim to de-orphanize this chemical space by identifying new biological pathways and molecular targets.

This exploration can be achieved through several approaches:

Phenotypic Screening: Testing derivatives in cell-based or whole-organism models to identify compounds that produce a desired physiological effect without a preconceived target. Subsequent target deconvolution studies can then be used to identify the responsible protein or pathway.

Chemoproteomics: Utilizing chemical probes based on the this compound structure to pull down interacting proteins from cell lysates, thereby identifying direct binding partners.

Transcriptomic and Proteomic Profiling: Treating cells with lead compounds and analyzing changes in gene and protein expression to uncover the downstream biological pathways that are modulated.

The identification of PF-06447475 as a LRRK2 inhibitor for Parkinson's disease provides a clear example. nih.gov While LRRK2 is the primary target, future studies could investigate the compound's effect on other kinases or its impact on downstream signaling cascades to uncover novel mechanisms or potential off-target effects that could be therapeutically relevant. This could lead to the discovery of new applications for these compounds or the identification of previously unknown connections between biological pathways.

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

As the pharmaceutical industry moves towards more sustainable practices, the development of green chemistry approaches for the synthesis of this compound and its derivatives is crucial. Traditional synthetic routes can involve harsh reagents, hazardous solvents, and multiple steps, leading to significant waste. nih.gov

Future research in this area will focus on the principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts. wjpmr.com Promising strategies include:

Use of Ionic Liquids: Research on the synthesis of benzonitrile has shown that ionic liquids can act as recyclable co-solvents and catalysts, eliminating the need for metal salt catalysts and simplifying the separation process. nih.govresearchgate.netrsc.org This approach could be adapted for the synthesis of this compound.

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption. Microwave-assisted condensation has been successfully used to synthesize a related precursor, 4-(morpholin-4-yl)-3-nitrobenzoic acid, in high yield with a simple purification process. mdpi.com

Redox-Neutral Protocols: The synthesis of the morpholine ring itself can be made greener. A novel two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) has been developed for converting 1,2-amino alcohols to morpholines, avoiding the waste associated with traditional multi-step methods. chemrxiv.orgchemrxiv.org

Catalytic Approaches: Employing efficient and recyclable catalysts, such as polymer-supported sulphonic acid, can facilitate key reaction steps under milder conditions, adhering to green chemistry principles. asianpubs.org A method for synthesizing the related compound 4-(4-aminophenyl)-3-morpholinone highlights the use of more environmentally friendly oxidants. google.com

Advanced Computational Methods for Predictive Modeling and Drug Discovery

Advanced computational methods are becoming indispensable tools for accelerating the drug discovery process. cas.org For the this compound scaffold, these methods can be used to design new derivatives with improved properties and to predict their biological activity, pharmacokinetics, and potential toxicity.

Key computational approaches for future research include:

Molecular Docking and Virtual Screening: Using the known structures of biological targets (e.g., LRRK2), large virtual libraries of this compound derivatives can be screened in silico to identify compounds with the highest predicted binding affinity. sciforum.netijfmr.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structure of the derivatives and their biological activity. These models can then be used to predict the activity of newly designed compounds. mdpi.com

Pharmacokinetic and Toxicity (ADMET) Prediction: In silico models are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities early in the discovery phase. mdpi.comnih.gov This helps in prioritizing compounds with favorable drug-like properties and reducing late-stage attrition.

Machine Learning and Artificial Intelligence (AI): AI-driven platforms can analyze vast datasets to identify complex patterns and generate novel molecular structures with desired properties. pharmajen.com These predictive models are built on high-quality, curated data to ensure their reliability. cas.org The lifecycle of these models involves careful data preparation, model building, validation, and deployment to guide drug discovery projects. youtube.com

By integrating these computational approaches, researchers can streamline the design-synthesize-test cycle, reducing costs and accelerating the journey from a chemical scaffold to a viable drug candidate. researchgate.net

Clinical Translation Potential of Key Derivatives

The ultimate goal of developing novel therapeutic agents is their successful translation into clinical use. For derivatives of this compound, the path to clinical translation involves rigorous preclinical and clinical evaluation.

The LRRK2 inhibitor PF-06447475 serves as a prime example of a compound with significant translational potential. nih.gov Having been identified as a potent, selective, and brain-penetrant molecule, it has undergone profiling in in vivo safety and pharmacodynamic studies. nih.gov These preclinical steps are essential for establishing a compound's initial safety profile and demonstrating that it can engage its target in a living system.

The key steps for advancing derivatives toward clinical translation include:

In-depth Preclinical Pharmacokinetics and Toxicology: Comprehensive studies in animal models to understand how the drug is absorbed, distributed, metabolized, and excreted, and to identify any potential toxicities.

Efficacy in Disease Models: Demonstrating therapeutic benefit in relevant animal models of the target disease (e.g., models of Parkinson's disease for LRRK2 inhibitors).

Investigational New Drug (IND)-Enabling Studies: A battery of standardized safety and toxicology studies required by regulatory agencies before a compound can be tested in humans.

Phase I-III Clinical Trials: Sequentially evaluating the safety, dosage, efficacy, and side effects of the drug candidate in human subjects.

The successful clinical translation of a key derivative would not only provide a new treatment option for patients but also validate the this compound scaffold as a "privileged" structure in medicinal chemistry, encouraging further investment and research into its therapeutic potential.

常见问题

Q. What are the standard synthetic routes for 3-Morpholin-4-ylbenzonitrile?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzonitriles and morpholine derivatives. Key steps include:

- Catalyzed Coupling : Palladium or copper catalysts facilitate the formation of the morpholine-benzonitrile bond. For example, 3-methylbenzonitrile reacts with 2-methylmorpholine under controlled conditions using palladium catalysts .

- Nucleophilic Substitution : In some cases, halogenated benzonitriles (e.g., 4-fluoro-3-(trifluoromethyl)benzonitrile) react with morpholine in the presence of potassium carbonate in acetonitrile at 353 K, achieving yields up to 94% .

- Safety Note : Reactions often require inert atmospheres (e.g., nitrogen) and controlled heating to avoid side reactions .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural characterization employs:

- X-ray Crystallography : Software suites like SHELX and WinGX are used for data refinement. For example, SHELXL refines anisotropic displacement parameters, while ORTEP visualizes molecular geometry .

- Spectroscopic Techniques : NMR and IR confirm functional groups (e.g., nitrile stretching at ~2200 cm⁻¹) .

- SMILES Notation : Canonical representations (e.g.,

CC1CN(CCO1)C2=C(C=C(C=C2)C#N)C) aid in computational modeling .

Q. What are the primary research applications of this compound?

- Methodological Answer :

- Pharmaceutical Intermediates : Used in synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents, due to the morpholine group's ability to modulate solubility and binding .

- Material Science : Acts as a precursor for functionalized polymers or ligands in catalytic systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer :

- Validation Tools : Use checkCIF (via the IUCr) to identify outliers in bond lengths/angles. For example, hydrogen bond donor-acceptor mismatches can be flagged and re-refined .

- Multi-Software Refinement : Compare results from SHELXL (for small molecules) and PHENIX (for macromolecules) to cross-validate torsion angles and thermal parameters .

- Case Study : In a study of a related compound, disordered trifluoromethyl groups were resolved using occupancy refinement (0.55:0.45 ratio), supported by residual density maps .

Q. What methodologies optimize the synthesis yield under varying conditions?

- Methodological Answer :

- Catalyst Screening : Compare palladium (higher selectivity) vs. copper (cost-effective) catalysts. For example, Pd(OAc)₂ in DMF at 373 K achieved 85% yield in a model reaction .

- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution kinetics .

- Table 1 : Optimization Parameters

| Catalyst | Solvent | Temperature (K) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | DMF | 373 | 85 | |

| K₂CO₃ | Acetonitrile | 353 | 94 |

Q. How do hydrogen bonding and ring puckering influence the compound’s stability?

- Methodological Answer :

- Hydrogen Bonding : Intramolecular C–H···F interactions (e.g., S(7) motifs) stabilize conformations. Graph set analysis (R²²(8)) identifies key intermolecular interactions in crystal packing .

- Ring Puckering : The morpholine ring adopts a chair conformation (Q = 0.573 Å, θ = 178.85°). Puckering coordinates, calculated via Cremer-Pople parameters, predict steric strain in derivatives .

Q. What computational approaches model the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential maps .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to predict aggregation behavior or diffusion coefficients .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of derivatives?

- Methodological Answer :

- Dose-Response Curves : Replicate assays (e.g., IC₅₀ measurements) under standardized conditions (pH 7.4, 298 K) to isolate structure-activity relationships .

- Meta-Analysis : Compare crystallographic data (e.g., dihedral angles between benzene and morpholine rings) to correlate conformation with activity .

Ethical and Safety Considerations

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。